molecular formula C16H10ClN3S B5378356 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine

3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5378356
M. Wt: 311.8 g/mol
InChI Key: JYOAJYPFMKAMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a pyrazolopyrimidine derivative that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine has a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also has anti-inflammatory effects and can reduce the production of inflammatory cytokines. Additionally, it has been shown to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potential to target multiple diseases. This compound has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a versatile compound for research. However, one limitation of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine. One area of interest is the development of new drug candidates based on this compound. Researchers are also interested in exploring the potential of this compound in treating neurological disorders. Additionally, there is a need for further studies to understand the mechanism of action of this compound and its potential applications in other areas of research.
In conclusion, 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a promising compound for drug development with potential applications in various areas of research. Its anticancer, anti-inflammatory, and antiviral properties make it a versatile compound for scientific studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating neurological disorders and other diseases.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 3-chlorophenyl hydrazine with 3-thienyl-2-propyn-1-ol in the presence of a base. This reaction results in the formation of 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine. The purity of the compound can be improved by recrystallization or chromatography.

Scientific Research Applications

3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

3-(3-chlorophenyl)-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3S/c17-13-3-1-2-11(8-13)14-9-19-20-15(4-6-18-16(14)20)12-5-7-21-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOAJYPFMKAMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C3N=CC=C(N3N=C2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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